![molecular formula C22H21N3O2 B1683506 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline CAS No. 163769-88-8](/img/structure/B1683506.png)
5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline
Overview
Description
5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline is a quinoxaline derivative . It is also known as YM-90709 .
Molecular Structure Analysis
The molecular formula of the compound is C22H21N3O2 . The InChI code is 1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.43 g/mol . It is a solid at room temperature .Scientific Research Applications
Chemical Properties
This compound has unique chemical properties that make it a subject of interest in various research fields . It’s important to note that the chemical properties of a compound can greatly influence its applications in different scientific fields.
Pharmaceutical Research
In pharmaceutical research, this compound has shown potential. For instance, it has been found to inhibit IL-5-prolonged eosinophil survival and IL-5-induced tyrosine phosphorylation of JAK2 without inhibiting GM-CSF-mediated effects .
Immunology
In the field of immunology, this compound has been found to have effects on certain immune responses. Specifically, it inhibits antigen-induced eosinophil and lymphocyte recruitment in rat airways, without affecting peripheral blood or bone marrow leukocytes .
Biochemistry
In biochemistry, the compound’s interactions with various biochemical processes could be of interest. Its effects on tyrosine phosphorylation, for example, could have implications for understanding and manipulating these processes .
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline, also known as YM-90709, is the Interleukin-5 receptor (IL-5R) . IL-5R is a type of cytokine receptor expressed on the surface of eosinophils, which are white blood cells that play a crucial role in the immune response, particularly in the context of allergic reactions and asthma .
Mode of Action
YM-90709 acts as an antagonist to the IL-5R . It inhibits the binding of Interleukin-5 (IL-5) to the IL-5R, thereby preventing the activation of the receptor . This inhibition disrupts the downstream signaling pathways that would normally be triggered by the binding of IL-5 to its receptor .
Biochemical Pathways
The inhibition of IL-5R by YM-90709 affects the JAK2/STAT5 signaling pathway . Normally, the binding of IL-5 to IL-5R triggers the activation of Janus kinase 2 (JAK2), which in turn activates Signal Transducer and Activator of Transcription 5 (STAT5). This pathway is involved in the regulation of eosinophil proliferation and survival . By inhibiting IL-5R, YM-90709 disrupts this pathway, potentially reducing eosinophil numbers and mitigating the symptoms of conditions like asthma .
Result of Action
The inhibition of IL-5R by YM-90709 and the subsequent disruption of the JAK2/STAT5 signaling pathway can lead to a decrease in eosinophil numbers . This could potentially alleviate the symptoms of conditions characterized by elevated eosinophil levels, such as asthma and other allergic reactions .
Safety and Hazards
properties
IUPAC Name |
16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXSPVQXXDULHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360341 | |
Record name | YM 90709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline | |
CAS RN |
163769-88-8 | |
Record name | YM 90709 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163769888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM 90709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-90709 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U3RC7G5VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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